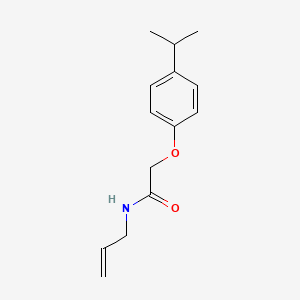
N-allyl-2-(4-isopropylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-allyl-2-(4-isopropylphenoxy)acetamide, also known as AIPA, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. AIPA is a member of the class of compounds known as amides, which are commonly used in organic synthesis. AIPA has been shown to have various biochemical and physiological effects, making it a promising candidate for use in various research applications.
Mécanisme D'action
The mechanism of action of N-allyl-2-(4-isopropylphenoxy)acetamide is not yet fully understood, but it is believed to involve the modulation of various signaling pathways in the body. N-allyl-2-(4-isopropylphenoxy)acetamide has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha, which are known to play a role in the development of various inflammatory diseases.
Biochemical and Physiological Effects
N-allyl-2-(4-isopropylphenoxy)acetamide has been shown to have various biochemical and physiological effects, including anti-inflammatory and analgesic properties. N-allyl-2-(4-isopropylphenoxy)acetamide has also been shown to have potential as an anti-cancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-allyl-2-(4-isopropylphenoxy)acetamide in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound in large quantities. Additionally, N-allyl-2-(4-isopropylphenoxy)acetamide has been shown to have low toxicity, making it a safe candidate for use in various research applications. However, one limitation of using N-allyl-2-(4-isopropylphenoxy)acetamide is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for research involving N-allyl-2-(4-isopropylphenoxy)acetamide. One area of interest is the development of N-allyl-2-(4-isopropylphenoxy)acetamide-based drugs for the treatment of inflammatory diseases such as arthritis and inflammatory bowel disease. Additionally, further research is needed to fully understand the mechanism of action of N-allyl-2-(4-isopropylphenoxy)acetamide and its potential applications in other areas of medicine. Finally, future research may focus on developing new synthesis methods for N-allyl-2-(4-isopropylphenoxy)acetamide that improve its solubility and other properties, making it an even more useful compound for scientific research.
Méthodes De Synthèse
N-allyl-2-(4-isopropylphenoxy)acetamide can be synthesized using a variety of methods, including the reaction of allylamine with 2-(4-isopropylphenoxy)acetyl chloride in the presence of a base such as triethylamine. This method typically yields N-allyl-2-(4-isopropylphenoxy)acetamide as a white crystalline solid with a high degree of purity.
Applications De Recherche Scientifique
N-allyl-2-(4-isopropylphenoxy)acetamide has been shown to have various applications in scientific research, particularly in the field of medicinal chemistry. N-allyl-2-(4-isopropylphenoxy)acetamide has been shown to have potential as an anti-inflammatory agent, with studies demonstrating its ability to inhibit the production of pro-inflammatory cytokines. Additionally, N-allyl-2-(4-isopropylphenoxy)acetamide has been shown to have potential as an analgesic, with studies demonstrating its ability to reduce pain sensitivity in animal models.
Propriétés
IUPAC Name |
2-(4-propan-2-ylphenoxy)-N-prop-2-enylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-4-9-15-14(16)10-17-13-7-5-12(6-8-13)11(2)3/h4-8,11H,1,9-10H2,2-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXRQKTGBMPGWSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(prop-2-en-1-yl)-2-[4-(propan-2-yl)phenoxy]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

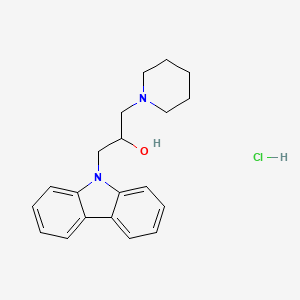
![1-[(3,4-dimethoxyphenyl)sulfonyl]-N-(3-fluorophenyl)-4-piperidinecarboxamide](/img/structure/B5146846.png)
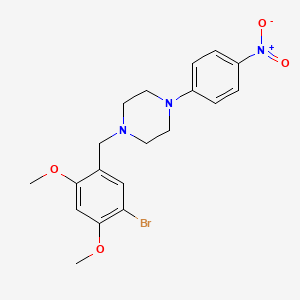
![N-[3-(benzoylamino)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B5146862.png)
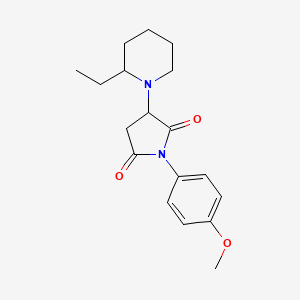
![2,6-di-tert-butyl-4-{2-[4-(dimethylamino)phenyl]-1H-benzimidazol-1-yl}phenol](/img/structure/B5146880.png)
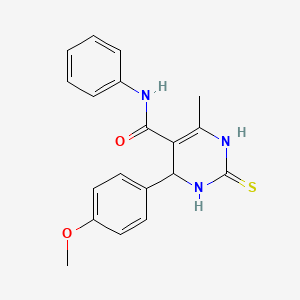
![N-({2-[(6-methyl-3-pyridinyl)oxy]-3-pyridinyl}methyl)-2-pyridinecarboxamide](/img/structure/B5146884.png)

![N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-methylglycinamide](/img/structure/B5146888.png)
![3-(2,3-dihydro-1H-inden-2-yl)-1-ethyl-8-[(2-phenyl-1,3-thiazol-5-yl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5146897.png)
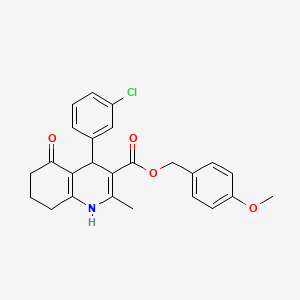
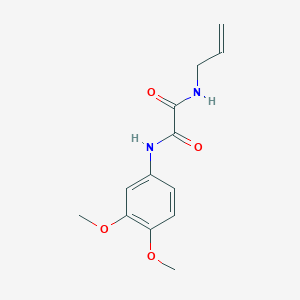
![3,5-dimethoxy-N'-[(4-oxo-4H-chromen-3-yl)methylene]benzohydrazide](/img/structure/B5146917.png)